molecular formula C24H29N3O2 B11015572 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11015572
M. Wt: 391.5 g/mol
InChI Key: ZRMITMDIWYRNLJ-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a complex organic compound that features a benzofuran ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Synthesis of the Benzimidazole Moiety: The benzimidazole ring is often formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under dehydrating conditions.

    Coupling of the Two Moieties: The benzofuran and benzimidazole intermediates are then coupled through a series of reactions involving amide bond formation. This typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts like palladium on carbon, to yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzofuran and benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzofuran and benzimidazole derivatives in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore. The benzofuran and benzimidazole rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal research, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and benzimidazole rings can bind to active sites, potentially inhibiting the function of these targets. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide
  • 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Uniqueness

Compared to similar compounds, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide may exhibit unique biological activities due to the specific positioning and nature of its functional groups. The presence of the propanamide group, as opposed to acetamide or butanamide, can influence its binding affinity and specificity towards molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C24H29N3O2/c1-17(2)16-27-21-6-4-3-5-20(21)26-23(27)11-13-25-24(28)10-8-18-7-9-22-19(15-18)12-14-29-22/h3-7,9,15,17H,8,10-14,16H2,1-2H3,(H,25,28)

InChI Key

ZRMITMDIWYRNLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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